3-Methyl-4-oxo-4-phenylbutanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

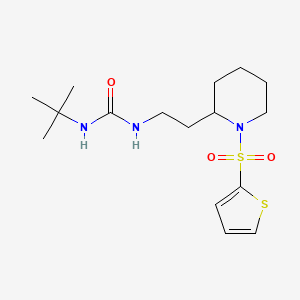

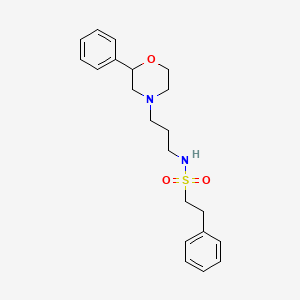

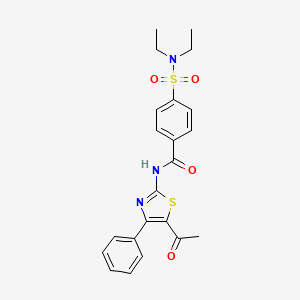

“3-Methyl-4-oxo-4-phenylbutanenitrile” is a chemical compound with the molecular formula C11H11NO . It has a molecular weight of 173.215. It is also known by other names such as β-Benzoylpropionitrile, β-Cyanopropiophenone, (γ-Oxo)-benzenebutanenitrile, 2-Cyanoethyl phenyl ketone, 3-Benzoylpropionitrile, and 3-Cyano-1-phenylpropan-1-one .

Molecular Structure Analysis

The InChI code for “3-Methyl-4-oxo-4-phenylbutanenitrile” is 1S/C10H9NO/c11-7-6-10(12)8-9-4-2-1-3-5-9/h1-5H,6,8H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Oxidative Cyclization Applications

A significant application of 3-Methyl-4-oxo-4-phenylbutanenitrile is found in its oxidative cyclization. Research conducted by Aksenov et al. (2022) demonstrated an efficient method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. This process involves a nucleophilic intramolecular cyclization with the oxidation of the aniline moiety, enhancing yields and expanding the reaction scope (Aksenov et al., 2022).

Kinetics of Oxidation

The kinetics of oxidation of substituted 4-oxo-4-arylbutanoic acids by hexacyanoferrate(III) in an aqueous alkaline medium were studied by Pushparaj et al. (2005). The study proposed a mechanism involving enolate anion formation from the oxo compound and a subsequent electron transfer (Pushparaj et al., 2005).

Applications in Olfactory Properties

Hauser et al. (2018) explored the unconventional olfactory properties of derivatives of 3-Methyl-4-oxo-4-phenylbutanenitrile. They synthesized various derivatives and investigated their unique olfactory characteristics, revealing significant differences in detection thresholds and perceived odor characters (Hauser et al., 2018).

Activation of C(sp³)-H Bonds

Pei et al. (2015) discussed the activation of C(sp³)-H bonds of methyl ketones using a gold(I)-silver(I) oxo cluster. This study highlights the potential of 3-Methyl-4-oxo-4-phenylbutanenitrile in catalysis, demonstrating its ability to activate C-H bonds under mild conditions (Pei et al., 2015).

Inhibition in Menaquinone Biosynthesis

Research on 4-Oxo-4-phenylbut-2-enoates as inhibitors of MenB from the Mycobacterium tuberculosis menaquinone biosynthesis pathway was conducted by Li et al. (2011). This study identified the compound as a nanomolar inhibitor of MenB, pointing to its potential application in tuberculosis treatment (Li et al., 2011).

properties

IUPAC Name |

3-methyl-4-oxo-4-phenylbutanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-9(7-8-12)11(13)10-5-3-2-4-6-10/h2-6,9H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCPGRBCISMIQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)C(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-oxo-4-phenylbutanenitrile | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2369044.png)

![2-(4-ethoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2369047.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxybenzamide](/img/structure/B2369053.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2369054.png)